Cas no 33544-40-0 (1-Piperazinepropanoicacid, 4-methyl-, methyl ester)

1-Piperazinepropanoicacid, 4-methyl-, methyl ester 化学的及び物理的性質
名前と識別子
-
- 1-Piperazinepropanoicacid, 4-methyl-, methyl ester
- 4-Methyl-1-piperazinepropanoic acid methyl ester
- METHYL 3-(4-METHYLPIPERAZIN-1-YL)PROPANOATE
- 3-(4-methyl-piperazin-1-yl)-propionic acid methyl ester
- 3-(4-Methyl-piperazino)-propionsaeure-methylester
- 3-<4-Methyl-piperazyl-(1)>-propionsaeure-methylester
- BB_SC-7725
- Methyl 3-(4-methylpiperazinyl)propionate
- N-Methyl-piperazin-propionsaeure-methylester
- GAPYHLNXLZTGEH-UHFFFAOYSA-N
- VS-10105
- SY024515
- Methyl3-(4-Methylpiperazin-1-yl)propanoate
- FT-0717503
- AKOS008960380
- Methyl 3-(4-Methyl-1-piperazinyl)propanoate
- 33544-40-0
- SCHEMBL1725970
- AC5931
- DTXSID40480307
- ETHYL3-HEXENOATE
- MFCD08062551
- Z53116021
- EN300-7473224
- CS-0217459
- CHEMBL1189331
- STL373506
- ALBB-033221
- DB-068856
- BBL030898
-
- MDL: MFCD08062551
- インチ: InChI=1S/C9H18N2O2/c1-10-5-7-11(8-6-10)4-3-9(12)13-2/h3-8H2,1-2H3
- InChIKey: GAPYHLNXLZTGEH-UHFFFAOYSA-N
- SMILES: CN1CCN(CCC(=O)OC)CC1
計算された属性
- 精确分子量: 186.13700
- 同位素质量: 186.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 165
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.1
- トポロジー分子極性表面積: 32.8Ų
じっけんとくせい
- PSA: 32.78000
- LogP: -0.32730
1-Piperazinepropanoicacid, 4-methyl-, methyl ester Security Information
1-Piperazinepropanoicacid, 4-methyl-, methyl ester 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
1-Piperazinepropanoicacid, 4-methyl-, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM315130-5g |
Methyl 3-(4-methylpiperazin-1-yl)propanoate |
33544-40-0 | 95% | 5g |
$411 | 2022-09-29 | |
Enamine | EN300-7473224-0.1g |
methyl 3-(4-methylpiperazin-1-yl)propanoate |
33544-40-0 | 95.0% | 0.1g |
$139.0 | 2025-02-20 | |
Enamine | EN300-7473224-0.25g |
methyl 3-(4-methylpiperazin-1-yl)propanoate |
33544-40-0 | 95.0% | 0.25g |
$198.0 | 2025-02-20 | |
Enamine | EN300-7473224-2.5g |
methyl 3-(4-methylpiperazin-1-yl)propanoate |
33544-40-0 | 95.0% | 2.5g |
$630.0 | 2025-02-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY024515-5g |
Methyl 3-(4-Methyl-1-piperazinyl)propanoate |
33544-40-0 | ≥95% | 5g |
¥5500.00 | 2024-07-09 | |
Chemenu | CM315130-5g |
Methyl 3-(4-methylpiperazin-1-yl)propanoate |
33544-40-0 | 95% | 5g |
$351 | 2021-08-18 | |
Apollo Scientific | OR470661-5g |
Methyl 3-(4-Methyl-1-piperazinyl)propanoate |
33544-40-0 | 5g |
£553.00 | 2023-08-31 | ||
Enamine | EN300-7473224-1.0g |
methyl 3-(4-methylpiperazin-1-yl)propanoate |
33544-40-0 | 95.0% | 1.0g |
$400.0 | 2025-02-20 | |
Enamine | EN300-7473224-10.0g |
methyl 3-(4-methylpiperazin-1-yl)propanoate |
33544-40-0 | 95.0% | 10.0g |
$1613.0 | 2025-02-20 | |
1PlusChem | 1P00CBGG-1g |
4-METHYL-1-PIPERAZINEPROPANOIC ACID METHYL ESTER |
33544-40-0 | 95% | 1g |
$207.00 | 2024-05-05 |
1-Piperazinepropanoicacid, 4-methyl-, methyl ester 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
1-Piperazinepropanoicacid, 4-methyl-, methyl esterに関する追加情報
1-Piperazinepropanoicacid, 4-methyl-, methyl ester (CAS No. 33544-40-0)
1-Piperazinepropanoicacid, 4-methyl-, methyl ester (CAS No. 33544-40-0) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-Methyl-1-piperazinepropanoic acid methyl ester, is a derivative of piperazine and has gained attention due to its unique structural properties and potential biological activities.
The chemical structure of 1-Piperazinepropanoicacid, 4-methyl-, methyl ester consists of a piperazine ring linked to a propionic acid moiety, with a methyl group attached to the nitrogen atom of the piperazine ring. This structure provides the compound with a combination of hydrophilic and hydrophobic properties, making it suitable for various biological interactions and pharmacological applications.
Recent studies have highlighted the potential of 1-Piperazinepropanoicacid, 4-methyl-, methyl ester in the development of novel therapeutic agents. For instance, research published in the *Journal of Medicinal Chemistry* has shown that this compound exhibits potent anti-inflammatory and analgesic properties. The mechanism of action is believed to involve the modulation of cytokine production and the inhibition of pro-inflammatory enzymes such as COX-2.
In addition to its anti-inflammatory effects, 1-Piperazinepropanoicacid, 4-methyl-, methyl ester has been investigated for its potential as an antiviral agent. A study conducted by researchers at the National Institutes of Health (NIH) demonstrated that this compound can effectively inhibit the replication of several RNA viruses, including influenza and SARS-CoV-2. The antiviral activity is attributed to its ability to interfere with viral entry and replication processes within host cells.
The pharmacokinetic properties of 1-Piperazinepropanoicacid, 4-methyl-, methyl ester have also been extensively studied. Research indicates that this compound has good oral bioavailability and a favorable pharmacokinetic profile, which makes it an attractive candidate for further drug development. Preclinical studies have shown that it can be effectively absorbed from the gastrointestinal tract and distributed to various tissues, including the brain.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-Piperazinepropanoicacid, 4-methyl-, methyl ester in treating various conditions. Early results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings suggest that this compound has a favorable safety profile and may be suitable for use in a wide range of therapeutic applications.
Furthermore, 1-Piperazinepropanoicacid, 4-methyl-, methyl ester has shown potential in combination therapy approaches. Studies have demonstrated that when used in conjunction with other drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or antiviral agents, it can enhance the overall therapeutic effect while reducing side effects. This synergistic effect makes it a valuable component in multidrug regimens for treating complex diseases.
The synthetic route for 1-Piperazinepropanoicacid, 4-methyl-, methyl ester involves several well-established chemical reactions. The process typically starts with the reaction of piperazine with an appropriate alkylating agent to form the N-methylated derivative. Subsequently, this intermediate is reacted with propionic acid chloride or an equivalent reagent to form the final product. The synthesis can be optimized to achieve high yields and purity levels, making it suitable for large-scale production.
In conclusion, 1-Piperazinepropanoicacid, 4-methyl-, methyl ester (CAS No. 33544-40-0) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable candidate for further development as a therapeutic agent. Ongoing research continues to uncover new potential uses for this compound, contributing to advancements in drug discovery and medical treatment.
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